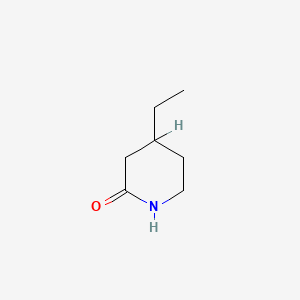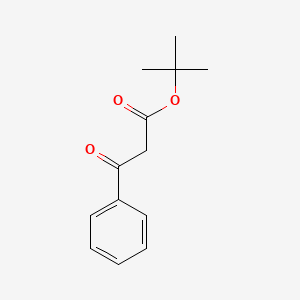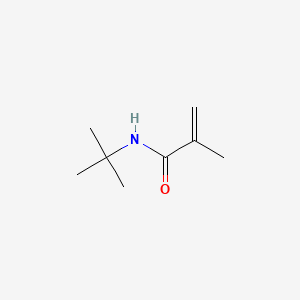
N-tert-Butylmethacrylamide
概要
説明
N-tert-Butylmethacrylamide is an organic compound with the molecular formula C8H15NO. It is a hydrophobic acrylamide derivative, known for its use in various polymerization processes. This compound is characterized by its white to off-white powder or crystalline form and has a molecular weight of 141.21 g/mol .
作用機序
Mode of Action
For instance, it has been used in the study of abiotic anti-VEGF nanoparticles for anti-angiogenic cancer therapy . The specific interactions with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s effects on various biochemical pathways and their downstream effects are subjects of ongoing research .
Result of Action
It has been used in studies related to anti-angiogenic cancer therapy, suggesting potential effects on cellular processes related to angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is temperature-sensitive , which could potentially influence its action and stability.
準備方法
Synthetic Routes and Reaction Conditions: N-tert-Butylmethacrylamide can be synthesized through the Ritter reaction, which involves the reaction of tert-butyl acetate with acetic acid . Another method involves the polymerization of N-tert-butylacrylamide in water using potassium peroxodisulfate as an initiator at 70°C for 12 hours .
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the Ritter reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: N-tert-Butylmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound) particles.
Substitution Reactions: It can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions:
Polymerization: Potassium peroxodisulfate is commonly used as an initiator in the polymerization process.
Substitution Reactions: Various organic solvents and catalysts can be used depending on the desired product.
Major Products Formed:
Poly(this compound): Formed through polymerization.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
N-tert-Butylmethacrylamide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of temperature-sensitive hydrogels and copolymeric hydrogels.
Biology: Utilized in the preparation of abiotic anti-VEGF nanoparticles for anti-angiogenic cancer therapy.
Medicine: Potential use in drug delivery systems due to its temperature-sensitive properties.
Industry: Employed in the dewatering of proteins and immobilization of cells.
類似化合物との比較
N-tert-Butylacrylamide: Similar in structure but differs in its polymerization properties.
Acrylamide: Another acrylamide derivative with different reactivity and applications.
Uniqueness: N-tert-Butylmethacrylamide is unique due to its hydrophobic nature and temperature-sensitive properties, making it suitable for specific applications in drug delivery and polymer synthesis .
特性
IUPAC Name |
N-tert-butyl-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZXAODFGRZKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215831 | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-73-0 | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What influence can Lewis acids have on the polymerization of N-tert-butylmethacrylamide (NTBMAM), and how does this compare to other methacrylamide monomers?
A1: Research has shown that Lewis acids, specifically rare earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can significantly impact the stereochemistry during the free-radical polymerization of various methacrylamide monomers, including NTBMAM []. The choice of solvent plays a crucial role in this process. For NTBMAM and N-phenylmethacrylamide (PMAM), tetrahydrofuran was found to be a more effective solvent for enhancing isotactic specificity during polymerization. In contrast, methanol was found to be more suitable for N-methylmethacrylamide (MMAM) and N-isopropylmethacrylamide (IPMAM) [].
Q2: Can this compound be effectively grafted onto polyethylene, and what applications might this enable?
A2: Yes, this compound (NTBMAM) has been successfully grafted onto low-density polyethylene (PE) via radical melt graft polymerization during reactive extrusion []. This process was confirmed using Fourier transform spectroscopy (FTIR) and nitrogen analysis. The research demonstrated that the grafted NTBMAM, after exposure to chlorine bleach, exhibited strong antibacterial properties against both Escherichia coli and Staphylococcus aureus []. This finding suggests that NTBMAM-grafted PE could have significant potential in applications requiring antibacterial surfaces, such as medical devices or food packaging.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



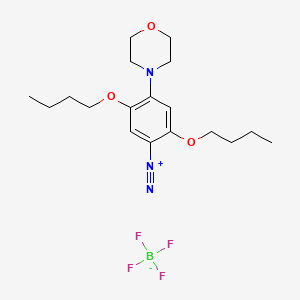
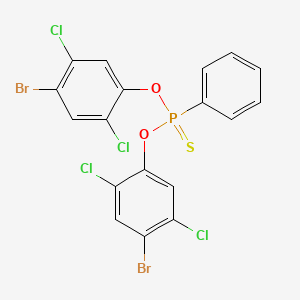

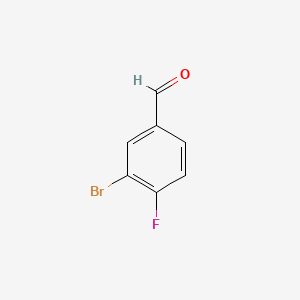
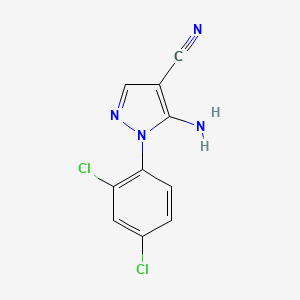

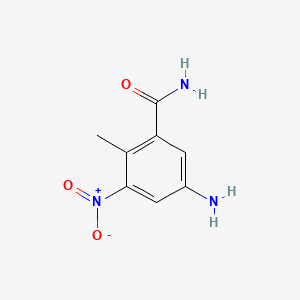
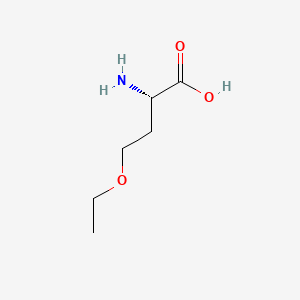
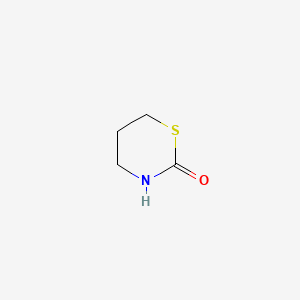

![[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1265981.png)
